molecular formula C9H11ClN2O2 B14031601 Ethyl 3-(2-chloropyrimidin-5-YL)propanoate

Ethyl 3-(2-chloropyrimidin-5-YL)propanoate

Cat. No.: B14031601
M. Wt: 214.65 g/mol
InChI Key: AYADEHGGBBQHBP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloropyrimidin-5-yl)propanoate is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloropyrimidin-5-yl)propanoate typically involves the reaction of 2-chloropyrimidine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloropyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-chloropyrimidin-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-chloropyrimidin-2-yl)propanoate
  • Ethyl 3-(2-chloropyridin-3-yl)propanoate
  • Ethyl 3-(5-chloropyridin-2-yl)propanoate

Uniqueness

Ethyl 3-(2-chloropyrimidin-5-yl)propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 3-(2-chloropyrimidin-5-yl)propanoate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-8(13)4-3-7-5-11-9(10)12-6-7/h5-6H,2-4H2,1H3

InChI Key

AYADEHGGBBQHBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=C(N=C1)Cl

Origin of Product

United States

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